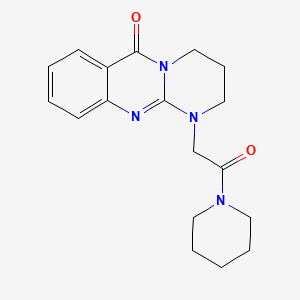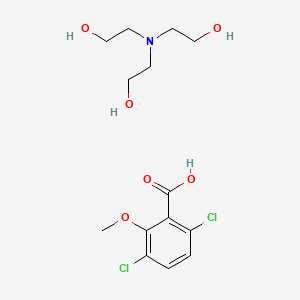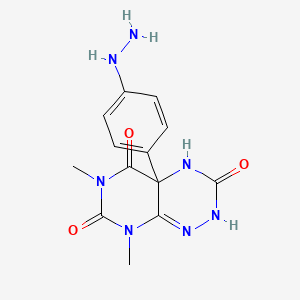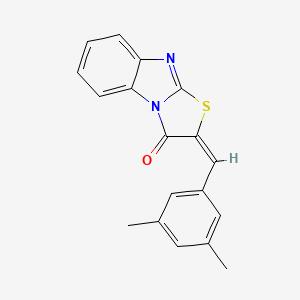![molecular formula C27H38N2O10 B12722231 (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol CAS No. 85690-03-5](/img/structure/B12722231.png)
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide (Z)-but-2-ènedioïque ; 1-(4-cyclopentylphényl)-2-[4-(2-hydroxyéthyl)pipérazin-1-yl]éthanol est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (Z)-but-2-ènedioïque ; 1-(4-cyclopentylphényl)-2-[4-(2-hydroxyéthyl)pipérazin-1-yl]éthanol implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. La voie de synthèse peut inclure :
Formation du groupe cyclopentylphényl : Cette étape implique la cyclisation d'un précurseur approprié pour former le cycle cyclopentyle, suivie de la fixation du groupe phényle.
Introduction du cycle pipérazine : Le cycle pipérazine est introduit par une réaction de substitution nucléophile, où un nucléophile approprié réagit avec un précurseur contenant un groupe partant.
Fixation du groupe hydroxyéthyle : Cette étape implique la réaction du cycle pipérazine avec un oxyde d'éthylène ou un réactif similaire pour introduire le groupe hydroxyéthyle.
Formation de la partie acide (Z)-but-2-ènedioïque : La dernière étape implique la formation de la partie acide (Z)-but-2-ènedioïque par une série de réactions, notamment l'oxydation et l'isomérisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. Les méthodes industrielles courantes incluent :
Réacteurs discontinus : Utilisés pour la production à petite ou moyenne échelle, où les réactions sont effectuées dans un environnement contrôlé.
Réacteurs à écoulement continu : Utilisés pour la production à grande échelle, où les réactifs sont alimentés en continu dans le réacteur, et le produit est retiré en continu.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (Z)-but-2-ènedioïque ; 1-(4-cyclopentylphényl)-2-[4-(2-hydroxyéthyl)pipérazin-1-yl]éthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyéthyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe carbonyle peut être réduit à nouveau en groupe hydroxyéthyle.
Substitution : Le cycle pipérazine peut subir des réactions de substitution nucléophile avec divers électrophiles.
Addition : La partie acide (Z)-but-2-ènedioïque peut participer à des réactions d'addition avec des nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les nucléophiles courants comprennent les amines et les thiols.
Addition : Les nucléophiles courants comprennent l'eau et les alcools.
Principaux produits
Oxydation : Formation d'un groupe carbonyle.
Réduction : Formation d'un groupe hydroxyéthyle.
Substitution : Formation de dérivés pipérazine substitués.
Addition : Formation de produits d'addition avec des nucléophiles.
Applications de la recherche scientifique
L'acide (Z)-but-2-ènedioïque ; 1-(4-cyclopentylphényl)-2-[4-(2-hydroxyéthyl)pipérazin-1-yl]éthanol a diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, y compris en tant que candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (Z)-but-2-ènedioïque ; 1-(4-cyclopentylphényl)-2-[4-(2-hydroxyéthyl)pipérazin-1-yl]éthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par le biais de :
Liaison aux récepteurs : Le composé peut se lier à des récepteurs spécifiques à la surface cellulaire, déclenchant une cascade d'événements de signalisation intracellulaire.
Inhibition des enzymes : Le composé peut inhiber l'activité d'enzymes spécifiques, conduisant à la perturbation des voies métaboliques.
Interaction avec l'ADN : Le composé peut interagir avec l'ADN, conduisant à l'inhibition de la réplication et de la transcription de l'ADN.
Applications De Recherche Scientifique
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'acide (Z)-but-2-ènedioïque : Composés ayant des structures similaires mais des substituants différents sur le cycle pipérazine.
Dérivés cyclopentylphényliques : Composés ayant des groupes cyclopentylphényliques similaires mais des groupes fonctionnels différents attachés au cycle pipérazine.
Dérivés de la pipérazine : Composés ayant des cycles pipérazine similaires mais des substituants différents sur le groupe cyclopentylphényle.
Unicité
L'acide (Z)-but-2-ènedioïque ; 1-(4-cyclopentylphényl)-2-[4-(2-hydroxyéthyl)pipérazin-1-yl]éthanol est unique en raison de sa combinaison de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques spécifiques. La présence de la partie acide (Z)-but-2-ènedioïque, du groupe cyclopentylphényle et du cycle pipérazine substitué par l'hydroxyéthyle rend ce composé distinct des autres composés similaires.
Cet article détaillé fournit un aperçu complet de l'acide (Z)-but-2-ènedioïque ; 1-(4-cyclopentylphényl)-2-[4-(2-hydroxyéthyl)pipérazin-1-yl]éthanol, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires
Propriétés
Numéro CAS |
85690-03-5 |
|---|---|
Formule moléculaire |
C27H38N2O10 |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H30N2O2.2C4H4O4/c22-14-13-20-9-11-21(12-10-20)15-19(23)18-7-5-17(6-8-18)16-3-1-2-4-16;2*5-3(6)1-2-4(7)8/h5-8,16,19,22-23H,1-4,9-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
NSKBZPAZBFQGQH-SPIKMXEPSA-N |
SMILES isomérique |
C1CC(CC1)C2=CC=C(C=C2)C(O)CN3CCN(CC3)CCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CCC(C1)C2=CC=C(C=C2)C(CN3CCN(CC3)CCO)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


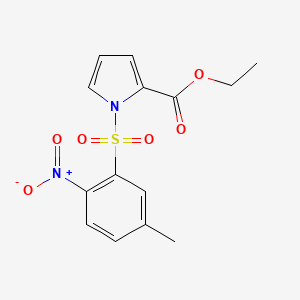

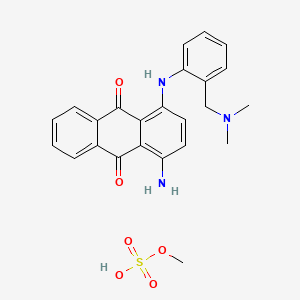
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)


![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
